Sandoz 58-035
Overview
Description
Sandoz 58-035, also known as 3-[Decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenethyl]propanamide, is a white powder with the empirical formula C30H47NOSi . It was developed by Novartis .
Molecular Structure Analysis
The molecular weight of Sandoz 58-035 is 465.79 . Its molecular structure can be represented by the SMILES stringCCCCCCCCCCSi(C)CCC(=O)NC(Cc1ccc(C)cc1)c2ccccc2
. Chemical Reactions Analysis
Sandoz 58-035 is known to inhibit the accumulation of cholesteryl esters and inhibit the esterification of cholesterol by 95% in arterial smooth muscle cells in culture . It does not affect the triglyceride metabolism by the gut .Physical And Chemical Properties Analysis
Sandoz 58-035 is a white powder that is soluble in DMSO (16 mg/mL) but insoluble in water . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Impact on Cholesterol Metabolism in Bovine Adrenal Cortical Cells : Sandoz 58-035 does not inhibit cholesterol ester hydrolase, cholesterol side-chain cleavage, or cholesterol synthesis from acetate. However, it effectively inhibits the formation of cholesteryl ester, leading to increased cortisol secretion under certain conditions (Jamal, Suffolk, Boyd, & Suckling, 1985).
Role in Rat Hepatocytes : In rat hepatocytes, Sandoz 58-035 inhibits acyl-CoA: cholesterol acyltransferase in both the microsomal fraction and monolayers. It affects the secretion of bile acids and cholesteryl esters, elucidating the role of acyl-CoA: cholesterol acyltransferase in intracellular cholesterol fate (Sampson, Suffolk, Bowers, Houghton, Botham, & Suckling, 1987).
Esterification and Absorption of Cholesterol in Rats : Sandoz 58-035, when administered to rats, reduces the activity of acyl-CoA:cholesterol acyltransferase in rat enterocytes by about 75%. It affects the formation of cholesteryl esters and serum cholesterol concentrations, providing insights into cholesterol transport mechanisms across enterocyte membranes (Williams, McCarthy, & Sutherland, 1989).
Effect on Ovarian Steroidogenesis : Sandoz 58-035 inhibits acyl coenzyme A: cholesterol acyltransferase in swine ovarian cells. It significantly influences progesterone production, especially under conditions of limited cholesterol availability, highlighting its role in steroid hormone biosynthesis (Veldhuis, Strauss, Silavin, & Kolp, 1985).
properties
IUPAC Name |
3-[decyl(dimethyl)silyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47NOSi/c1-5-6-7-8-9-10-11-15-23-33(3,4)24-22-30(32)31-29(28-16-13-12-14-17-28)25-27-20-18-26(2)19-21-27/h12-14,16-21,29H,5-11,15,22-25H2,1-4H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYATBIMYLFITE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](C)(C)CCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000145 | |
Record name | 3-[Decyl(dimethyl)silyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sandoz 58-035 | |
CAS RN |
78934-83-5 | |
Record name | San 58035 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078934835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[Decyl(dimethyl)silyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501000145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SA-58035 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZW7O5C9AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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